(E)-4-(4-Benzyloxy-3-methoxyphenyl)-but-3-en-2-one
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Overview
Description
(E)-4-(4-Benzyloxy-3-methoxyphenyl)-but-3-en-2-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a benzyloxy group and a methoxy group on the phenyl ring, which can influence its chemical behavior and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-Benzyloxy-3-methoxyphenyl)-but-3-en-2-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-benzyloxy-3-methoxybenzaldehyde and acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(4-Benzyloxy-3-methoxyphenyl)-but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the compound to the corresponding alcohol or alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can be used for electrophilic aromatic substitution reactions.
Major Products
Oxidation: Epoxides, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, sulfonated derivatives.
Scientific Research Applications
(E)-4-(4-Benzyloxy-3-methoxyphenyl)-but-3-en-2-one has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its role in the development of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (E)-4-(4-Benzyloxy-3-methoxyphenyl)-but-3-en-2-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway. The compound’s antimicrobial activity could be due to its interaction with bacterial cell membranes, leading to disruption of membrane integrity and cell death.
Comparison with Similar Compounds
(E)-4-(4-Benzyloxy-3-methoxyphenyl)-but-3-en-2-one can be compared with other chalcones such as:
(E)-4-(4-Methoxyphenyl)-but-3-en-2-one: Lacks the benzyloxy group, which may result in different biological activities.
(E)-4-(4-Hydroxy-3-methoxyphenyl)-but-3-en-2-one: Contains a hydroxy group instead of a benzyloxy group, potentially altering its reactivity and biological properties.
(E)-4-(4-Benzyloxyphenyl)-but-3-en-2-one: Lacks the methoxy group, which can influence its chemical behavior and interactions.
The presence of both benzyloxy and methoxy groups in this compound makes it unique and may contribute to its distinct chemical and biological properties.
Biological Activity
(E)-4-(4-Benzyloxy-3-methoxyphenyl)-but-3-en-2-one is a compound that has gained attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activities, including anti-cancer properties, mechanisms of action, and synthesis methods.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C18H18O3. Its structure features a conjugated system that is typical of many biologically active compounds, particularly those with anti-cancer properties. The presence of the benzyloxy and methoxy groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
1. Anti-Cancer Properties
Recent studies have highlighted the anti-cancer potential of this compound. For instance, a study focused on hepatocellular carcinoma (HCC) demonstrated that derivatives of this compound could significantly inhibit cell proliferation and migration in Huh7 cells, a common HCC cell line. The compound was shown to upregulate E-cadherin and downregulate vimentin, Slug, and MMP-9, which are key players in the epithelial-mesenchymal transition (EMT) associated with cancer metastasis .
Table 1: Summary of Biological Activities
Activity | Effect | Reference |
---|---|---|
Cytotoxicity in Huh7 cells | IC50 = 38.15 μM (48h) | |
Suppression of migration | Significant reduction | |
Modulation of EMT markers | Upregulates E-cadherin |
The mechanisms through which this compound exerts its effects involve several pathways:
- Integrin Signaling : The compound was found to decrease the expression of integrin α7, which is associated with enhanced metastatic potential in HCC cells.
- FAK/AKT Pathway : Inhibition of the FAK/AKT signaling pathway was observed, indicating a potential route through which the compound exerts its anti-metastatic effects.
These findings suggest that this compound may serve as a promising candidate for further development in cancer therapeutics.
Synthesis Methods
The synthesis of this compound typically involves the Claisen-Schmidt reaction, where an aromatic aldehyde reacts with an active methylene compound under basic conditions. A notable method reported uses sodium tungstate as a catalyst to improve yields significantly .
Case Studies
Several case studies have documented the efficacy of this compound and its derivatives in various cancer models:
- Hepatocellular Carcinoma : A study demonstrated that treatment with derivatives led to significant reductions in cell viability and migration rates in Huh7 cells, suggesting strong anti-cancer properties .
- Breast Cancer Models : Other derivatives have shown promise in breast cancer models by inducing apoptosis and inhibiting microtubule assembly at concentrations as low as 20 μM .
Properties
Molecular Formula |
C18H18O3 |
---|---|
Molecular Weight |
282.3 g/mol |
IUPAC Name |
(E)-4-(3-methoxy-4-phenylmethoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C18H18O3/c1-14(19)8-9-15-10-11-17(18(12-15)20-2)21-13-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3/b9-8+ |
InChI Key |
PBIKLALBZAUAAP-CMDGGOBGSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC |
Canonical SMILES |
CC(=O)C=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC |
Origin of Product |
United States |
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